4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 6-methyl-3-oxo-2,3-dihydropyridazine core linked via a methyl group to the benzene ring. The sulfonamide group is further substituted with a pyridin-2-ylmethyl moiety. The pyridazine ring may confer unique hydrogen-bonding capabilities, while the pyridinylmethyl group could enhance solubility or target interactions.
Properties
IUPAC Name |
4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-10-15(18(23)22-21-13)11-14-5-7-17(8-6-14)26(24,25)20-12-16-4-2-3-9-19-16/h2-10,20H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXNZDSABVXMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the condensation of 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid with a suitable sulfonamide derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs .
Scientific Research Applications
Anticancer Properties
Research indicates that D534-0885 is included in various screening libraries targeting cancer-related pathways. Its structure suggests potential interactions with specific kinases and other molecular targets involved in tumor growth and proliferation:
- Cancer Screening Libraries : D534-0885 is part of a library containing over 300,000 compounds aimed at identifying new anticancer agents.
- Targeted Libraries : It is also included in specialized libraries focused on KRAS mutations, which are prevalent in many cancers, including pancreatic and colorectal cancers.
Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory processes.
Case Studies and Research Findings
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Inhibition of Tumor Growth
- In vitro studies have demonstrated that D534-0885 exhibits significant inhibition of cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of key signaling pathways associated with cell cycle regulation.
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Synergistic Effects with Other Agents
- Preliminary data suggest that when used in combination with other chemotherapeutic agents, D534-0885 may enhance therapeutic efficacy by overcoming resistance mechanisms commonly seen in cancer treatments.
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Pharmacokinetics and Toxicology
- Ongoing studies are evaluating the pharmacokinetic profile of D534-0885, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Early results indicate a favorable profile with low toxicity at therapeutic doses.
Summary of Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential as an anticancer agent targeting specific molecular pathways. |
| Anti-inflammatory | Possible use in treating inflammatory diseases due to its sulfonamide structure. |
| Drug Discovery | Included in screening libraries for identifying novel therapeutic compounds. |
Mechanism of Action
The mechanism of action of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s core and substituents differ significantly from other sulfonamide derivatives in the evidence:
Key Observations :
- The target compound utilizes a dihydropyridazinone core, distinct from pyrazolo-pyrimidine () or benzisothiazolone () scaffolds.
- Fluorinated substituents in likely enhance lipophilicity and metabolic stability compared to the target compound’s pyridinylmethyl group.
- The benzisothiazolone derivative () includes a sulfur-containing heterocycle, which may influence redox properties or binding interactions.
Physicochemical and Functional Properties
- Solubility: The pyridinylmethyl group in the target compound may improve aqueous solubility compared to fluorinated analogs () but reduce it relative to dimethylamino-substituted derivatives ().
- Stability: The dihydropyridazinone core may exhibit lower oxidative stability than benzisothiazolone () due to the absence of sulfur.
- Binding Interactions: The pyridazine ring’s carbonyl and NH groups could facilitate hydrogen bonding, similar to the chromenone carbonyl in .
Biological Activity
The compound 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.47 g/mol. The structure features a benzenesulfonamide moiety linked to a pyridazinone derivative, which is believed to contribute to its biological effects.
Research indicates that compounds containing the dihydropyridazinone structure exhibit various pharmacological activities, particularly through inhibition of phosphodiesterases (PDEs). For instance, related compounds have shown inhibition of PDE III, which is involved in cAMP signaling pathways, leading to enhanced cardiac contractility and vasodilation . This suggests that the compound may have cardiovascular implications.
Anticancer Potential
Emerging studies suggest that sulfonamide derivatives can exert anticancer effects. The structural similarity to other known anticancer agents may allow this compound to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Further research is required to elucidate its specific anticancer properties.
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of similar sulfonamide compounds. For example, one study highlighted that certain benzenesulfonamides reduced perfusion pressure in isolated rat heart models by inhibiting L-type calcium channels . This suggests that our compound may also possess similar cardiovascular benefits.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
